Isononyl octyl phthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

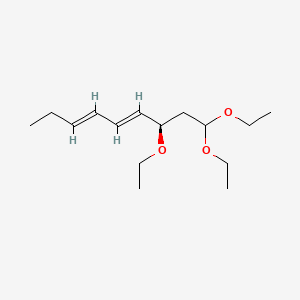

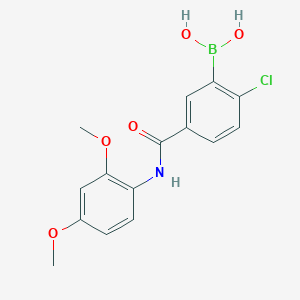

Isononyl octyl phthalate is a type of phthalate ester, commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is particularly used in the production of flexible polyvinyl chloride (PVC) plastics, which are found in a wide range of products including cables, flooring, and medical devices .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isononyl octyl phthalate is synthesized through the esterification of phthalic anhydride with isononyl alcohol and octyl alcohol. The reaction typically occurs in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process includes the continuous addition of phthalic anhydride and alcohols, along with the catalyst, into the reactor. The reaction is maintained at elevated temperatures, and the resulting ester is purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions: Isononyl octyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols.

Oxidation: Under oxidative conditions, such as exposure to strong oxidizing agents like potassium permanganate, the ester can be oxidized to form phthalic acid derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles, such as amines or thiols.

Major Products: The major products formed from these reactions include phthalic acid, isononyl alcohol, and octyl alcohol. These products can further react to form various derivatives depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Isononyl octyl phthalate has a wide range of applications in scientific research:

Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and copolymers.

Biology: Research studies investigate its effects on biological systems, particularly its role as an endocrine disruptor.

Medicine: It is used in the production of medical devices, such as tubing and blood bags, due to its flexibility and durability.

Industry: this compound is widely used in the manufacturing of consumer products, including toys, flooring, and cables

Mecanismo De Acción

Isononyl octyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by binding to hormone receptors and transport proteins. This disruption can lead to various health effects, including reproductive and developmental toxicity. The compound can also activate intracellular signaling pathways, leading to changes in gene expression and cellular function .

Comparación Con Compuestos Similares

- Dioctyl phthalate (DOP)

- Diisononyl phthalate (DINP)

- Di(2-ethylhexyl) phthalate (DEHP)

- Dibutyl phthalate (DBP)

- Diisobutyl phthalate (DIBP)

Comparison: Isononyl octyl phthalate is unique in its specific combination of isononyl and octyl alcohols, which provides a distinct balance of flexibility and durability compared to other phthalates. For example, diisononyl phthalate (DINP) is similar but uses only isononyl alcohol, resulting in slightly different physical properties and applications. Dioctyl phthalate (DOP) and di(2-ethylhexyl) phthalate (DEHP) are also widely used plasticizers but have different alcohol components, leading to variations in their performance and toxicity profiles .

Propiedades

Número CAS |

85851-88-3 |

|---|---|

Fórmula molecular |

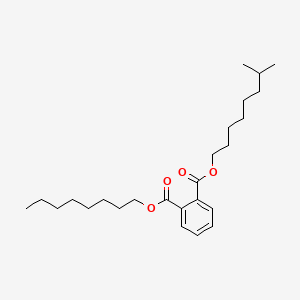

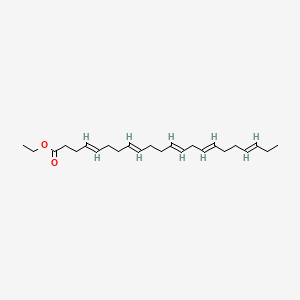

C25H40O4 |

Peso molecular |

404.6 g/mol |

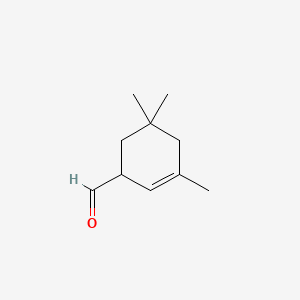

Nombre IUPAC |

2-O-(7-methyloctyl) 1-O-octyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C25H40O4/c1-4-5-6-7-9-14-19-28-24(26)22-17-12-13-18-23(22)25(27)29-20-15-10-8-11-16-21(2)3/h12-13,17-18,21H,4-11,14-16,19-20H2,1-3H3 |

Clave InChI |

SUPUZEARBZMYPP-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B12654901.png)